molecular formula C20H16N6O3S B2368741 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-77-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2368741
CAS No.: 868968-77-8
M. Wt: 420.45
InChI Key: HPDXEVNGPROMGZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a benzo[b][1,4]dioxin core linked to a triazolopyridazine moiety via a thioacetamide bridge. Such hybrid structures are frequently explored in medicinal chemistry due to their diverse pharmacological profiles, including kinase inhibition and antimicrobial activity, as seen in structurally related compounds .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S/c27-18(22-14-3-4-15-16(10-14)29-9-8-28-15)12-30-19-6-5-17-23-24-20(26(17)25-19)13-2-1-7-21-11-13/h1-7,10-11H,8-9,12H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDXEVNGPROMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on recent studies and findings.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 618411-84-0
Molecular Formula C₁₈H₁₈N₄O₃S₂
Molecular Weight 402.49 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety often exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation.

Potential Targets:

  • DprE1 Inhibition : This compound has been identified as a potent inhibitor of DprE1, an essential enzyme for mycobacterial growth. The structure-activity relationship (SAR) studies suggest that modifications in the scaffold enhance its inhibitory potency against Mycobacterium tuberculosis .
  • Anticancer Activity : The triazole and pyridazine components contribute to the compound's ability to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and survival. For instance, compounds with similar structures have shown effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Biological Activity Studies

Recent studies have highlighted the diverse biological activities associated with this compound:

Anticancer Studies

A study focusing on similar compounds revealed that those containing the triazole moiety exhibited significant cytotoxic effects against multiple cancer cell lines. The mechanism involved the inhibition of histone deacetylases (HDACs) and telomerase activity, leading to reduced cell viability and increased apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it possesses activity against various bacterial strains, including drug-resistant Mycobacterium species. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .

Case Studies

  • DprE1 Inhibitors : A series of experiments conducted on derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin scaffold showed promising results in inhibiting DprE1 with IC50 values indicating strong activity against Mycobacterium tuberculosis .
  • Cytotoxicity in Cancer Cells : In a comparative study of several derivatives including N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-thioacetamide derivatives, significant cytotoxicity was observed in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that these compounds could serve as lead candidates for further development as anticancer agents .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Core Structure Key Substituents Reference
Target Compound Benzo[b][1,4]dioxin + triazolopyridazine Pyridin-3-yl, thioacetamide
Compound 2d Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, benzyl, cyano
Rapamycin Derivatives (1,7) Macrolide Region-specific substituents (NMR-deduced)

Physicochemical Properties

Data from analogous compounds provide insights into expected properties:

  • Melting Points: Compound 2d (215–217°C) demonstrates that nitrophenyl and cyano groups can elevate melting points due to increased molecular rigidity . The target compound’s pyridin-3-yl and thioacetamide groups may similarly influence its thermal stability.
  • NMR Profiles : In , regions A and B in compounds 1 and 7 showed distinct chemical shifts (δ 1.5–2.5 ppm and δ 6.5–7.5 ppm, respectively) due to substituent effects. The target compound’s pyridin-3-yl group may cause comparable deshielding in aromatic regions .

Table 2: Physicochemical Data from Analogous Compounds

Compound Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
Compound 2d 215–217 1H: 7.8 (Ar-H), 13C: 165 (C=O)
Compound 1 (vs. Rapa) δ 29–36: 2.1–2.5; δ 39–44: 6.5–7.2

Q & A

Basic: What are the critical steps and optimal conditions for synthesizing this compound?

The synthesis involves multi-step reactions starting with precursor functionalization. Key steps include:

  • Thioether bond formation : Reacting a pyridazine-thiol intermediate with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Triazole ring cyclization : Using a [1,2,4]triazolo[4,3-b]pyridazine precursor with a pyridinyl substituent, often catalyzed by Cu(I) or Pd(II) under reflux in acetonitrile .
  • Final coupling : Amide bond formation via EDC/HOBt-mediated coupling between the thioacetamide intermediate and the dihydrobenzodioxin-6-amine moiety .
    Optimization : Yield and purity depend on solvent choice (DMF or DCM), temperature control (±5°C), and stoichiometric ratios (1:1.2 for thiol:bromoacetamide) .

Basic: How to confirm structural integrity using spectroscopic methods?

  • NMR :
    • ¹H NMR : Identify aromatic protons from dihydrobenzodioxin (δ 6.7–7.1 ppm) and pyridinyl-triazolo-pyridazine (δ 8.2–9.0 ppm). The thioacetamide methylene (CH₂S) appears as a singlet at δ 4.0–4.5 ppm .
    • ¹³C NMR : Confirm carbonyl (C=O at ~168 ppm) and triazole/pyridazine carbons (110–150 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (489.55 g/mol) with [M+H]⁺ at m/z 490.55 .
  • HPLC : Use reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) to assess purity (>95%) and detect byproducts .

Basic: What solubility and stability parameters are critical for in vitro assays?

  • Solubility :
    • Polar solvents : DMSO (≥50 mg/mL) for stock solutions. Aqueous buffers (PBS, pH 7.4) require <1% DMSO due to limited solubility (~10 µM) .
  • Stability :
    • Store lyophilized at -20°C; avoid repeated freeze-thaw cycles. In solution, stability declines after 48 hours at 4°C (validate via HPLC) .

Advanced: How to resolve contradictions in biological activity data across assays?

  • Assay validation :
    • Use orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) to confirm target engagement .
    • Control for off-target effects via kinase profiling panels or CRISPR knockdown of suspected receptors .
  • Data normalization :
    • Normalize activity to positive controls (e.g., staurosporine for kinase inhibition) and account for solvent interference (e.g., DMSO ≤0.1%) .

Advanced: What computational strategies enhance SAR studies for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on the triazolo-pyridazine core and thioacetamide linker .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hinge-region hydrogen bonds) .
  • QSAR : Apply Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO) with bioactivity .

Advanced: How to optimize reaction pathways for scale-up synthesis?

  • Flow chemistry : Implement continuous flow systems for triazole cyclization (residence time: 30 min, 100°C) to improve reproducibility and reduce byproducts .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings (if applicable) to enhance yields from 60% to >85% .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for thioether formation, reducing environmental impact .

Advanced: How to address inconsistent spectroscopic data in structural analogs?

  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to resolve overlapping NMR signals (e.g., dihydrobenzodioxin vs. pyridazine carbons) .
  • X-ray crystallography : Obtain single crystals via vapor diffusion (hexane/EtOAc) to confirm absolute configuration and hydrogen-bonding networks .
  • Cross-validation : Combine IR (C=O stretch at ~1650 cm⁻¹) with 2D NMR (HSQC, HMBC) to assign ambiguous peaks .

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